Lipophilicity (LogP) Advantage: 2-(Bromomethyl)-3-pentyloxirane vs. Epibromohydrin and 3-Methyl Analog
2-(Bromomethyl)-3-pentyloxirane exhibits a computed LogP of 2.73, compared to 0.85 for the unsubstituted analog epibromohydrin (2-(bromomethyl)oxirane) and 1.17 for 2-(bromomethyl)-3-methyloxirane [1]. The ΔLogP values of +1.88 and +1.56 log units, respectively, correspond to a >60-fold and >35-fold increase in octanol-water partition coefficient, directly impacting suitability for applications requiring preferential organic-phase partitioning or membrane interaction .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7290 |
| Comparator Or Baseline | Epibromohydrin: LogP = 0.85; 2-(Bromomethyl)-3-methyloxirane: LogP = 1.1686 |
| Quantified Difference | ΔLogP = +1.88 vs. epibromohydrin; ΔLogP = +1.56 vs. 3-methyl analog |
| Conditions | Computed LogP values from Chemsrc and ChemSpider databases using standard prediction algorithms (ACD/Labs or equivalent) |
Why This Matters
A ΔLogP exceeding 1.5 log units is sufficient to alter extraction efficiency, chromatographic retention, and passive membrane permeability—critical parameters when selecting an intermediate for multi-step synthesis in organic media or for designing lipophilic probe molecules.
- [1] YYBYy.com. 2-(Bromomethyl)-3-methyloxirane (CAS 3055-09-2). LogP: 1.1686. https://www.yybyy.com/cas/3055-09-2.html (accessed 2026-04-30). View Source
